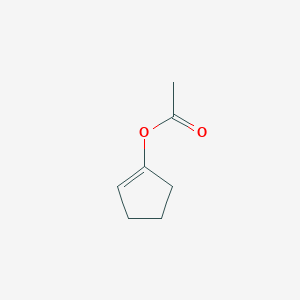

Cyclopenten-1-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopenten-1-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C7H9O2- and its molecular weight is 126.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrolysis Reactions

Cyclopenten-1-yl acetate undergoes hydrolysis under acidic or basic conditions to yield cyclopentene-1-acetic acid or its conjugate base.

Acidic Hydrolysis

-

Reagents : HCl (aqueous), heat.

-

Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water, leading to cleavage of the ester bond.

Basic Hydrolysis (Saponification)

-

Reagents : NaOH, ethanol, reflux.

-

Mechanism : Nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a carboxylate salt.

-

Product : Sodium 1-cyclopentene-1-acetate.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄)

-

Conditions : Anhydrous ether, 0°C to room temperature.

-

Product : 1-Cyclopenten-1-yl ethanol.

-

Mechanism : LiAlH₄ delivers hydride ions to the carbonyl carbon, reducing the ester to an alcohol.

Ozonolysis

The cyclopentenyl double bond reacts with ozone, leading to ring-opening or functionalization.

Anomalous Ozonolysis

-

Reagents : O₃ followed by reductive workup (e.g., Zn/H₂O).

-

Product : 5-Oxotetrahydrofuran-2-yl acetate (observed in analogous systems) .

-

Mechanism : Ozone adds to the double bond, forming an ozonide intermediate that rearranges into a cyclic peroxide, ultimately yielding a tetrahydrofuran derivative.

Transesterification

The acetate group can exchange with other alcohols under catalytic conditions.

Acid-Catalyzed Transesterification

-

Reagents : ROH (e.g., methanol), H₂SO₄, heat.

-

Product : Cyclopenten-1-yl alkyl ether (e.g., cyclopenten-1-yl methyl ether) .

-

Application : Used industrially to modify ester groups for fragrance synthesis.

Oxidation of the Cyclopentenyl Group

The double bond undergoes oxidation to form epoxides or diketones.

Epoxidation

-

Reagents : m-CPBA (meta-chloroperbenzoic acid).

-

Product : Cyclopentenyl acetate epoxide.

-

Note : Reactivity parallels that of similar cyclic alkenes .

Dihydroxylation

-

Reagents : OsO₄, followed by NaHSO₃.

-

Product : cis-1,2-Diol derivative.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution.

Aminolysis

-

Reagents : Primary amines (e.g., NH₃).

-

Product : 1-Cyclopenten-1-yl acetamide.

Comparative Reaction Table

Research Insights

-

Anomalous Ozonolysis : The formation of 5-oxotetrahydrofuran-2-yl acetate highlights the preference for cyclic peroxide intermediates in strained systems .

-

Industrial Applications : Transesterification is leveraged in fragrance production due to the compound’s volatile nature .

-

Reduction Selectivity : LiAlH₄ selectively reduces the ester without affecting the cyclopentenyl double bond.

特性

CAS番号 |

109667-02-9 |

|---|---|

分子式 |

C7H9O2- |

分子量 |

126.15 g/mol |

IUPAC名 |

cyclopenten-1-yl acetate |

InChI |

InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h4H,2-3,5H2,1H3 |

InChIキー |

MBVZEDIBUZMQOR-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CCCC1 |

正規SMILES |

CC(=O)OC1=CCCC1 |

同義語 |

(R)-2-(1-Cyclopentenyl) acetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。